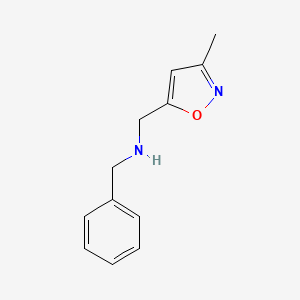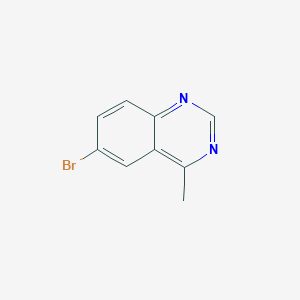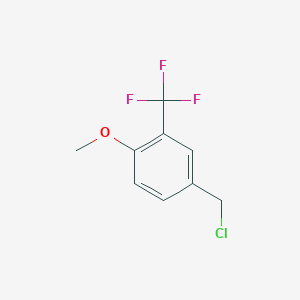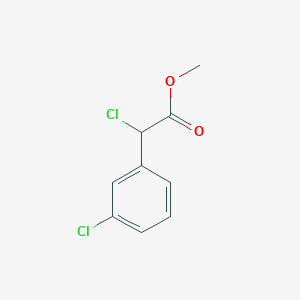
Methyl 2-chloro-2-(3-chlorophenyl)acetate
Descripción general
Descripción
“Methyl 2-chloro-2-(3-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains a methyl group (CH3) attached to an acetate group (CO2), which is further attached to a 2-chlorophenyl group .Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(3-chlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 219.07 and a refractive index of 1.5240 to 1.5260 at 20°C .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Methyl 2-chloro-2-(3-chlorophenyl)acetate: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules with potential therapeutic effects. For instance, it can be used to synthesize indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Development of Antiviral Agents
This compound has been instrumental in the development of antiviral agents. Indole derivatives, for which Methyl 2-chloro-2-(3-chlorophenyl)acetate can serve as a precursor, have been reported to exhibit inhibitory activity against influenza A and other viruses .
Anti-Inflammatory Applications
The anti-inflammatory potential of indole derivatives also highlights the importance of Methyl 2-chloro-2-(3-chlorophenyl)acetate in research. By contributing to the synthesis of these derivatives, it aids in the exploration of new anti-inflammatory drugs .
Anticancer Research
In the realm of oncology, the compound’s derivatives are being studied for their anticancer activities. The ability to create complex molecules from Methyl 2-chloro-2-(3-chlorophenyl)acetate makes it valuable for designing drugs aimed at various cancer targets .
Antimicrobial and Antitubercular Activity
Research into antimicrobial and antitubercular agents also benefits from this compound. It’s used to create molecules that are tested for their efficacy against a range of bacterial infections, including tuberculosis .
Chemical Research and Material Science
Beyond pharmaceuticals, Methyl 2-chloro-2-(3-chlorophenyl)acetate is significant in chemical research and material science. It’s a key ingredient in synthesizing new materials with potential applications in various industries .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-chloro-2-(3-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNGCYNGUGKRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)
![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)
![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)
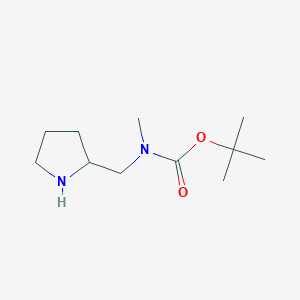
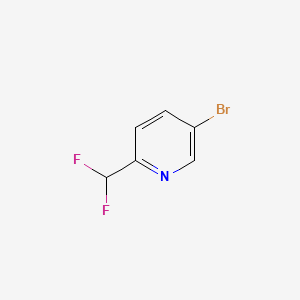
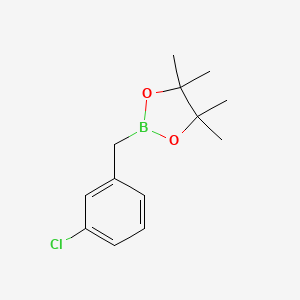
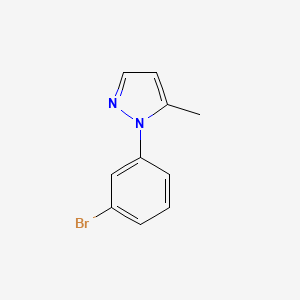

![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
